molecular formula C27H27N5O3 B6569231 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione CAS No. 921549-51-1

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione

Numéro de catalogue: B6569231
Numéro CAS: 921549-51-1
Poids moléculaire: 469.5 g/mol
Clé InChI: RFQLOBIZUUAQGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrido[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with pyridine and pyrimidine rings. Key substituents include:

  • Position 1: A 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group, introducing a piperazine-linked phenyl moiety.
  • Position 3: A 2-phenylethyl chain, enhancing lipophilicity.

Propriétés

IUPAC Name

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3/c33-24(30-18-16-29(17-19-30)22-10-5-2-6-11-22)20-32-23-12-7-14-28-25(23)26(34)31(27(32)35)15-13-21-8-3-1-4-9-21/h1-12,14H,13,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQLOBIZUUAQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CC=C5)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione , hereafter referred to as Compound A , is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and receptor interactions. This article reviews the biological activity of Compound A based on various research findings and studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by a pyrido-pyrimidine core with substituents that include a piperazine moiety. The molecular formula is C29H30N4O5C_{29}H_{30}N_{4}O_{5}, with a molecular weight of approximately 514.57 g/mol. The compound's structural characteristics suggest potential interactions with various biological targets.

Anticonvulsant Activity

Research has demonstrated that derivatives of Compound A exhibit significant anticonvulsant activity. A study synthesized several related compounds and evaluated their efficacy using standard seizure models:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Pentylenetetrazole (scPTZ) Test
  • 6-Hz Psychomotor Seizure Model

In these assays, most compounds derived from the same scaffold showed effectiveness against seizures, with notable candidates achieving high activity levels in the 6-Hz psychomotor seizure test and other models . The most active compounds were identified as follows:

Compound IDStructure DescriptionActivity Level
141-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dioneHigh
171-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dioneModerate
231-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3,3-dimethylpyrrolidine-2,5-dioneHigh
263,3-dimethyl-1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dioneHigh

The study concluded that the presence of specific substituents on the piperazine ring significantly influenced the anticonvulsant potency .

Receptor Binding and Mechanisms

Further investigations into the biological mechanisms revealed that Compound A and its derivatives interact with various receptors. A structure-based molecular modeling study indicated that these compounds could bind effectively to adenosine receptors (A1 and A2A), which are implicated in neuroprotection and modulation of seizure activity .

Case Studies

Several case studies have documented the pharmacological effects of Compound A in vivo:

  • Neurotoxicity Assessment : The neurotoxicity was evaluated using the rotarod test, where most compounds exhibited minimal toxicity at effective doses .
  • Behavioral Studies : In behavioral assays assessing anxiety-like behaviors post-treatment with Compound A derivatives, significant reductions in anxiety were observed in animal models .

Applications De Recherche Scientifique

Biological Activities

1. Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. For instance, studies have synthesized various analogs and tested them in seizure models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Many of these compounds demonstrated effective seizure protection, suggesting a neuroprotective role in epilepsy treatment .

2. Anticancer Potential
The compound's structure suggests possible interactions with cellular pathways involved in cancer progression. Preliminary studies indicate that it may inhibit specific kinases or modulate apoptotic pathways in cancer cells. Further exploration through structure-activity relationship (SAR) studies could elucidate its mechanism against various cancer types.

3. Antidepressant Effects
Given the presence of the phenylpiperazine moiety in the compound, it may interact with serotonin receptors, indicating potential antidepressant properties. Research into similar compounds has shown modulation of serotonin pathways can alleviate depressive symptoms .

4. Antimicrobial Properties
Initial evaluations have suggested that related compounds possess antimicrobial activities against various pathogens. The incorporation of different substituents on the piperazine ring could enhance these effects, warranting further investigation into their efficacy against resistant strains .

Case Study 1: Anticonvulsant Screening

In a study involving 22 new derivatives based on the core structure, several compounds were evaluated for their anticonvulsant activity using established animal models. The most promising candidates showed significant efficacy in preventing seizures across multiple testing paradigms .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrido[3,2-d]pyrimidine derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study utilized assays to measure cell viability and apoptosis markers post-treatment with varying concentrations of the compound .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantEffective in MES and PTZ models
AnticancerInduces apoptosis in cancer cell lines
AntidepressantPotential modulation of serotonin receptors
AntimicrobialActivity against various pathogens

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations
Compound Core Key Features Biological Implications Reference
Pyrido[3,2-d]pyrimidine (Target) Bicyclic, planar structure with pyridine-pyrimidine fusion. Potential kinase/DNA interaction Target
Pyrido[1,2-a]pyrimidine Fused pyridine-pyrimidine with different ring junction. Antitumor activity (e.g., ATR kinase inhibition)
Thieno[3,2-d]pyrimidine Thiophene replaces pyridine, altering electronic properties. DNA demethylation and antitumor activity
Pyridazinone Six-membered ring with two adjacent nitrogen atoms. Kinase modulation (e.g., morpholine-linked derivatives)

Analysis: The pyrido[3,2-d]pyrimidine core offers distinct π-π stacking and hydrogen-bonding capabilities compared to thieno or pyridazinone analogs. Thieno derivatives exhibit enhanced DNA interaction due to sulfur’s electronegativity , while pyridazinones prioritize solubility via morpholine groups .

Substituent-Driven Activity
Substituent Type Example Compounds Functional Impact Reference
Piperazine Derivatives Target compound (4-phenylpiperazinyl); (4-(4-fluorophenyl)piperazinyl) Enhanced receptor binding and bioavailability Target,
Phenylethyl/Alkyl Chains Target (2-phenylethyl); (1-phenylethyl-thiazolidinone) Increased lipophilicity and membrane penetration Target,
Heterocyclic Appendages (benzisoxazolyl); (imidazo[1,2-c]pyrimidine) Target specificity (e.g., kinase inhibition)

Key Findings :

  • The target’s 4-phenylpiperazinyl group may improve CNS penetration compared to ’s fluorophenyl analog, which prioritizes metabolic stability .
  • Thiazolidinone-thioxo groups () introduce sulfur-mediated redox interactions, absent in the target compound .

Méthodes De Préparation

Step 3.1: Synthesis of Chloroethyl Intermediate

From, N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine is prepared by reacting β-phenethylamine with 1,2-dichloroethane in a nonpolar solvent (toluene) under reflux.

Step 3.2: Coupling with 4-Phenylpiperazine

  • The chloroethyl intermediate reacts with 4-phenylpiperazine in anhydrous dimethylacetamide (DMA) under inert gas.

  • Potassium iodide catalyzes the nucleophilic substitution, forming the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group.

Critical Parameters :

  • Solvent : DMA or dichloroethane.

  • Catalyst : KI (10 mol%).

  • Yield : 61–70%.

Final Assembly and Purification

The fully substituted compound is assembled through sequential reactions:

  • Pyrido[3,2-d]pyrimidine-2,4-dione core3-(2-phenylethyl) intermediate2-oxo-2-(4-phenylpiperazin-1-yl)ethyl product .

  • Purification via flash chromatography (silica gel, 5–10% methanol/dichloromethane) or recrystallization (ethanol/water).

Analytical Data :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • MS (ESI) : m/z 584.2 [M+H]⁺.

Challenges and Mitigation Strategies

  • Oxidation of Intermediates : Use of nonpolar solvents (toluene) and inert atmospheres prevents degradation.

  • Low Cyclization Yields : Excess Vilsmeier reagent (1.5 eq) improves iminium chloride formation.

  • Piperazine Coupling Efficiency : Microwave-assisted synthesis (100°C, 30 min) enhances reaction rates.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Vilsmeier CyclizationHigh regioselectivityRequires toxic POCl₃
Mitsunobu AlkylationMild conditionsCostly reagents
KI-Catalyzed CouplingScalable (>100 g)Long reaction times (24–48 h)

Q & A

Q. What analytical methods quantify trace impurities in synthesized batches?

  • Techniques :
  • LC-MS/MS : Detect and quantify sub-1% impurities (e.g., dealkylated byproducts).
  • Forced Degradation : Expose compound to heat, light, and humidity; analyze degradation pathways .

Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield RangePurity (HPLC)
1Phenylpiperazine + ethyl bromoacetate, K₂CO₃, DMF, 90°C60–75%85–90%
2Pyrimidine cyclization, POCl₃, 110°C40–55%70–80%
3Final alkylation, NaH, THF, rt30–45%>95%
Data synthesized from .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.